molecular formula C6H10ClN B1281542 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride CAS No. 63882-16-6

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride

Cat. No.: B1281542
CAS No.: 63882-16-6
M. Wt: 131.6 g/mol
InChI Key: LWWSHTRITJEGCB-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses. It is often used in the preparation of pharmaceuticals and other biologically active molecules.

Biochemical Analysis

Biochemical Properties

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in phosphorylation reactions, leading to the formation of phosphorylbicycles . These interactions are crucial as they can influence the activity of the enzymes and the overall biochemical pathways they are involved in.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the phosphorylation of certain biomolecules, which in turn can alter cell signaling pathways and gene expression . Additionally, its interaction with cellular enzymes can lead to changes in cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with enzymes involved in phosphorylation can result in the formation of phosphorylbicycles, which can inhibit or activate the enzymes . These changes can subsequently alter gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound is relatively stable under normal laboratory conditions . Over extended periods, it may degrade, leading to changes in its effects on cellular function. Long-term studies have indicated that the compound can have lasting effects on cellular processes, even after its degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, at very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, its interaction with phosphorylation enzymes can influence metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with specific transporters and binding proteins that facilitate its movement within the cell . These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy and reducing potential off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride typically involves the cycloaddition reaction between cyclopentadiene and imino-acetates. This reaction is catalyzed by Bronsted acids, which facilitate the formation of the bicyclic structure. The reaction conditions often include the use of chiral auxiliaries to achieve high diastereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as crystallization and recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The double bond in the bicyclic structure can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated bicyclic amines.

    Substitution: The nitrogen atom in the structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated bicyclic amines.

    Substitution: N-alkylated and N-acylated derivatives.

Scientific Research Applications

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

    2-Azabicyclo[2.2.1]hept-5-en-3-one: A bicyclic lactam with similar reactivity.

    2-Hydroxy-2-azabicyclo[2.2.1]hept-5-ene: A hydroxylated derivative with different chemical properties.

Uniqueness: 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWSHTRITJEGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508284
Record name 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63882-16-6
Record name 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azabicyclo[2.2.1]hept-5-ene hydrochloride
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